6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Overview
Description
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is an organic compound with the molecular formula C8H10O4. It is also known by its IUPAC name, 1,1-Cyclopropanedicarboxylic acid cyclic isopropylidene ester. This compound is characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a dioxaspiro octane ring system. It is a white to orange or green powder or crystal at room temperature .
Mechanism of Action
Target of Action
The primary target of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim as a defense mechanism .
Mode of Action
This compound acts as a reagent to synthesize Bis-benzimidazoles , which are inhibitors of Type II Dihydrofolate reductase . This interaction results in the inhibition of the enzyme, disrupting the bacteria’s defense mechanism .
Biochemical Pathways
The compound affects the dihydrofolate reductase pathway . By inhibiting the Type II Dihydrofolate reductase enzyme, it disrupts the production of tetrahydrofolate, a molecule that bacteria need for DNA synthesis . This leads to the inhibition of bacterial growth.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the Type II Dihydrofolate reductase enzyme, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy. The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent to synthesize Bis-benzimidazoles, compounds that act as inhibitors of Type II Dihydrofolate reductase . This suggests that it may interact with enzymes and other biomolecules in the context of these reactions.
Molecular Mechanism
It is known to be involved in the synthesis of Bis-benzimidazoles, which inhibit Type II Dihydrofolate reductase
Metabolic Pathways
It is known to be involved in the synthesis of Bis-benzimidazoles , suggesting it may interact with enzymes or cofactors in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene derivatives under acidic conditions. The reaction proceeds through the formation of a cyclic isopropylidene ester intermediate, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Cyclopropane-1,1-dicarboxylic acid.
Reduction: Cyclopropane-1,1-dimethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential antibacterial properties.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used as a building block in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-dicarboxylic acid: A precursor in the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.
Cyclopropane-1,1-dimethanol: A reduction product of the compound.
Bis-benzimidazoles: Compounds synthesized using this compound as a reagent
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a subject of interest in various fields of scientific research .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVPXNVESYGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C2(CC2)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204702 | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-70-9 | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5617-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in organic synthesis?
A: this compound is a valuable building block in organic synthesis, particularly for creating four-carbon chains through homo-Michael reactions. It also serves as a precursor for synthesizing various five- and six-membered heterocycles. []
Q2: How is this compound utilized in the synthesis of antiviral agents like Penciclovir and Famciclovir?
A: Researchers have developed a practical synthetic route for Penciclovir and Famciclovir using this compound. This compound acts as a readily available precursor for the diacetate side chain present in these antiviral drugs. It couples regioselectively with N2-acetyl-7-benzylguanine, leading to the formation of the key intermediate that is further transformed into Penciclovir and Famciclovir. []
Q3: Can you elaborate on the reaction of this compound with amines?
A: While the provided abstracts don't offer detailed information on the reaction of this compound with amines, one abstract mentions a study focusing on the structure of compounds resulting from this specific reaction. [] This suggests the reaction might involve ring-opening and subsequent modifications depending on the amine used.
Q4: Has this compound been investigated for corrosion inhibition properties?
A: Yes, a derivative of this compound, namely 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Pt-5), has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Electrochemical analyses, including impedance spectroscopy and potentiodynamic polarization, alongside weight loss measurements, revealed Pt-5 exhibited a maximum inhibition efficiency of 92.85% at a specific concentration. This corrosion inhibition is attributed to the adsorption of Pt-5 onto the metal surface, following the Langmuir isotherm model. Further investigations, incorporating Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, corroborated the experimental findings and provided insights into the adsorption mechanism. []
Q5: Where can I find more information about the spectroscopic properties of this compound?
A: For detailed spectroscopic data on this compound, refer to the work by Maquestiau and Helferty cited in the provided abstract. [] This reference likely contains information on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, which are crucial for structural characterization.
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